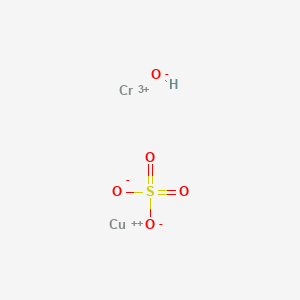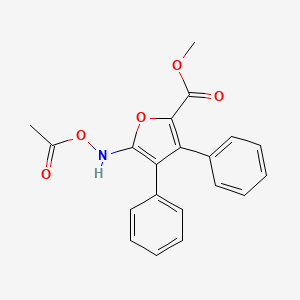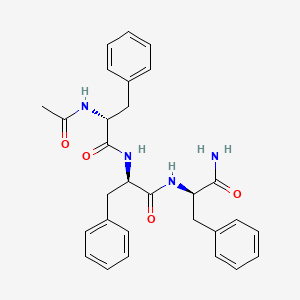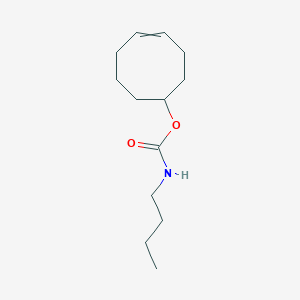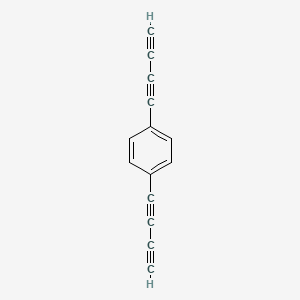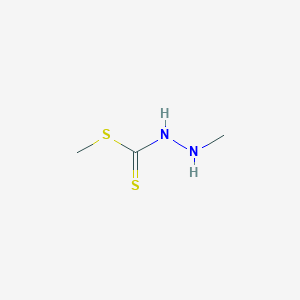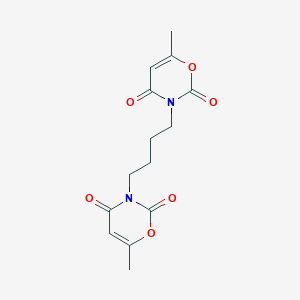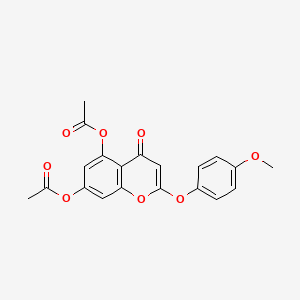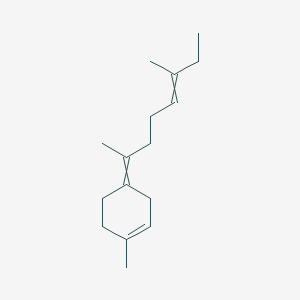
1-Methyl-4-(6-methyloct-5-en-2-ylidene)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(6-methyloct-5-en-2-ylidene)cyclohex-1-ene is a synthetic compound with a molecular formula of C15H24 and a molecular weight of 204.3511 . This compound is known for its unique structure, which includes a cyclohexene ring substituted with a methyl group and a methyloctenylidene side chain. It is also referred to as γ-Bisabolene in some contexts .
Preparation Methods
The synthesis of 1-Methyl-4-(6-methyloct-5-en-2-ylidene)cyclohex-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and appropriate alkyl halides.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-4-(6-methyloct-5-en-2-ylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-4-(6-methyloct-5-en-2-ylidene)cyclohex-1-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(6-methyloct-5-en-2-ylidene)cyclohex-1-ene involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Methyl-4-(6-methyloct-5-en-2-ylidene)cyclohex-1-ene can be compared with other similar compounds:
γ-Bisabolene: This is a stereoisomer of the compound and shares similar chemical properties.
trans-γ-Bisabolene: Another stereoisomer with slight differences in its chemical reactivity and biological activity.
(E)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene: This compound has a similar structure but differs in the position of the double bond, affecting its reactivity.
Properties
CAS No. |
160359-81-9 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1-methyl-4-(6-methyloct-5-en-2-ylidene)cyclohexene |
InChI |
InChI=1S/C16H26/c1-5-13(2)7-6-8-15(4)16-11-9-14(3)10-12-16/h7,9H,5-6,8,10-12H2,1-4H3 |
InChI Key |
WSGBDTWSVDHMEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCCC(=C1CCC(=CC1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
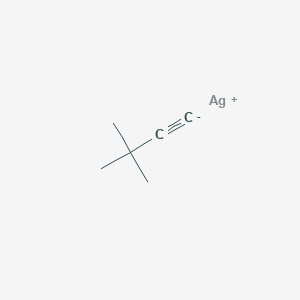
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
